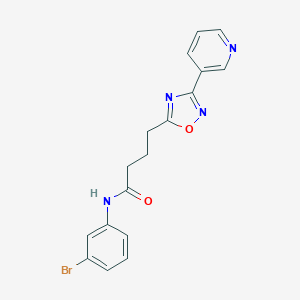
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide, also known as DCTN, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DCTN is a triazole-based compound that has shown promising results in various biomedical studies.
Applications De Recherche Scientifique
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential therapeutic applications in various biomedical studies. It has been studied for its anticancer, antimicrobial, and antifungal activities. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of specific enzymes or proteins in the target cells. For example, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to have high stability and solubility in various solvents. However, one of the limitations of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide. One of the potential applications of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential targets in cancer cells. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an antimicrobial and antifungal agent. Further studies are needed to investigate its efficacy against different strains of bacteria and fungi. Finally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties. Further studies are needed to investigate its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is a promising chemical compound that has shown potential therapeutic applications in various biomedical studies. Its synthesis method is relatively simple, and it has been shown to have low toxicity in lab experiments. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an anticancer, antimicrobial, and antifungal agent, as well as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential applications in the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide involves the reaction of 2-naphthylamine with 3,5-dichloro-1H-1,2,4-triazole in the presence of acetic anhydride. The reaction yields 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C14H10Cl2N4O |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C14H10Cl2N4O/c15-13-18-14(16)20(19-13)8-12(21)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,21) |
Clé InChI |
YGYIUMKOFQXIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)
![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
